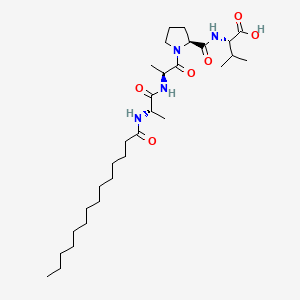
Lynronne-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lynronne-3 is an antimicrobial peptide derived from the rumen microbiome. It has shown significant potential in combating multi-drug resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa . This peptide is part of a group of antimicrobial peptides identified through functional metagenomic screening of rumen bacterial metagenomic libraries .
准备方法
Synthetic Routes and Reaction Conditions
Lynronne-3 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one in a specific sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain a stable powder form .
化学反应分析
Types of Reactions
Lynronne-3 primarily undergoes interactions with bacterial membrane lipids, leading to membrane permeability and cytoplasmic leakage . It does not undergo traditional chemical reactions like oxidation, reduction, or substitution.
Common Reagents and Conditions
The primary reagents involved in the synthesis of this compound are protected amino acids, coupling reagents, and cleavage agents used in solid-phase peptide synthesis .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, which exhibits antimicrobial activity against a range of bacterial pathogens .
科学研究应用
Lynronne-3 has several scientific research applications, including:
作用机制
Lynronne-3 exerts its antimicrobial effects by binding preferentially to bacterial membrane lipids, leading to membrane permeability and cytoplasmic leakage . This disrupts the integrity of the bacterial cell membrane, causing cell death. The peptide shows affinity towards anionic lipids present in bacterial membranes, which is a key factor in its selectivity for bacterial cells over mammalian cells .
相似化合物的比较
Similar Compounds
Lynronne-3 is part of a group of antimicrobial peptides that includes Lynronne-1 and Lynronne-2 . These peptides share similar structural features and mechanisms of action but differ in their amino acid sequences and specific activities against various bacterial strains .
Uniqueness
This compound is unique in its high efficacy against a broad spectrum of multi-drug resistant bacterial pathogens and its ability to inhibit biofilm formation . Compared to Lynronne-1 and Lynronne-2, this compound has shown higher membrane-destabilizing action against certain bacterial strains .
属性
分子式 |
C119H187N43O25S |
|---|---|
分子量 |
2652.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C119H187N43O25S/c1-61(2)52-81(104(178)152-80(42-44-90(122)166)102(176)156-84(55-67-28-13-9-14-29-67)107(181)149-76(36-21-47-139-116(129)130)97(171)145-73(94(124)168)41-43-89(121)165)154-110(184)87(60-188)159-105(179)82(53-62(3)4)153-101(175)78(38-23-49-141-118(133)134)151-108(182)86(57-69-59-143-72-33-18-17-32-70(69)72)158-111(185)88-40-25-51-162(88)113(187)93(65(7)164)161-103(177)79(39-24-50-142-119(135)136)148-98(172)77(37-22-48-140-117(131)132)150-106(180)83(54-66-26-11-8-12-27-66)155-99(173)74(34-19-45-137-114(125)126)146-95(169)63(5)144-112(186)92(64(6)163)160-109(183)85(56-68-30-15-10-16-31-68)157-100(174)75(35-20-46-138-115(127)128)147-96(170)71(120)58-91(123)167/h8-18,26-33,59,61-65,71,73-88,92-93,143,163-164,188H,19-25,34-58,60,120H2,1-7H3,(H2,121,165)(H2,122,166)(H2,123,167)(H2,124,168)(H,144,186)(H,145,171)(H,146,169)(H,147,170)(H,148,172)(H,149,181)(H,150,180)(H,151,182)(H,152,178)(H,153,175)(H,154,184)(H,155,173)(H,156,176)(H,157,174)(H,158,185)(H,159,179)(H,160,183)(H,161,177)(H4,125,126,137)(H4,127,128,138)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)/t63-,64+,65+,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-/m0/s1 |
InChI 键 |
GBZDTJFVEQMUOX-FIOGHASOSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)





![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)

![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)

![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)

